rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans
CAS No.:
Cat. No.: VC18098223
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16O2 |
|---|---|
| Molecular Weight | 144.21 g/mol |
| IUPAC Name | (1R,3R)-5,5-dimethylcyclohexane-1,3-diol |
| Standard InChI | InChI=1S/C8H16O2/c1-8(2)4-6(9)3-7(10)5-8/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m0/s1 |
| Standard InChI Key | LDJFUTSVFHJIAC-BQBZGAKWSA-N |
| Isomeric SMILES | CC1(C[C@H](C[C@@H](C1)O)O)C |
| Canonical SMILES | CC1(CC(CC(C1)O)O)C |
Introduction
Structural Elucidation and Stereochemical Configuration
Molecular Architecture
The compound features a cyclohexane ring with hydroxyl groups at positions 1 and 3 and two methyl groups at position 5 (Figure 1). The trans designation refers to the relative orientation of the hydroxyl groups: in the chair conformation, these groups occupy diaxial positions, minimizing steric strain . The (1R,3R) configuration indicates that both hydroxyl groups reside on the same face of the ring, but their axial alignment creates a trans-diaxial relationship.
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₆O₂ | |
| Molecular weight (g/mol) | 144.21 | |
| CAS Registry Number | 597-98-8, 51335-83-2 | |
| Stereochemistry | (1R,3R), trans-diaxial |
Stereochemical Analysis
The trans-diaxial arrangement of the hydroxyl groups is stabilized by intramolecular hydrogen bonding, as observed in similar 1,3-diol systems . This configuration reduces 1,3-diaxial interactions, favoring a chair conformation with methyl groups equatorial. Racemization arises from the synthesis route, which typically lacks enantioselective control, yielding both (1R,3R) and (1S,3S) enantiomers in equal proportions .
Synthesis and Isolation
Synthetic Routes
The compound is synthesized via dihydroxylation of 5,5-dimethylcyclohexene precursors. Anti-addition mechanisms, employing oxidizing agents like osmium tetroxide or potassium permanganate, yield the trans-diol configuration . For example:
The racemic mixture is resolved using chiral chromatography or enzymatic kinetic resolution, though industrial-scale processes often retain the racemic form for cost efficiency .
Purification Challenges
The polar hydroxyl groups necessitate chromatographic separation using silica gel or reverse-phase media. Crystallization from ethanol/water mixtures has been reported for analogous diols, achieving >95% purity .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents (e.g., ethanol, acetone) but limited solubility in nonpolar solvents (e.g., hexane). The hydroxyl groups participate in hydrogen bonding, increasing melting point (mp) relative to non-diol analogs.
Table 2: Comparative Physical Properties
Spectroscopic Characterization
Applications in Asymmetric Catalysis
Ligand Design
Research Gaps and Future Directions
Direct studies on rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans, remain sparse. Future work should focus on:
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Enantioselective Synthesis: Developing catalytic asymmetric dihydroxylation routes.
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Catalytic Screening: Evaluating efficacy in metal-mediated transformations.
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Thermodynamic Studies: Quantifying conformational equilibria via DFT calculations.
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